molecular formula C11H14O3 B046538 3-(3,5-Dimethoxyphenyl)propanal CAS No. 125187-47-5

3-(3,5-Dimethoxyphenyl)propanal

Cat. No. B046538
M. Wt: 194.23 g/mol
InChI Key: IRABTKCQMZEQIX-UHFFFAOYSA-N
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Description

“3-(3,5-Dimethoxyphenyl)propanal” is a chemical compound with the molecular formula C11H14O3 . It is an important intermediate in the synthesis of various biologically active compounds .


Synthesis Analysis

A convenient and effective synthesis of 3-(3,5-Dimethoxyphenyl)propanal has been described in the literature . This compound is an important intermediate for the synthesis of various isomeric tetrahydrocannabinols and other related cannabinoids or cannabinoid-like compounds .


Molecular Structure Analysis

The molecular structure of “3-(3,5-Dimethoxyphenyl)propanal” consists of a benzene ring conjugated to a propanal group, with two methoxy groups attached to the benzene ring .

Scientific Research Applications

  • Psychopharmacology : 1-(3,4-dimethoxyphenyl)-2-propanol, a related compound, prolongs latency times in conditioned avoidance response tests in rats, indicating its potential as a central nervous system depressant. This suggests a possible relationship with psychotomimetic amphetamines (Barfknecht, Miles, & Leseney, 1970).

  • Asymmetric Hydrogenation : A study developed a simple and safe asymmetric hydrogenation catalyst system for the enantiomerically pure preparation of (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid, showcasing its application in organic synthesis (O'reilly, Derwin, & Lin, 1990).

  • Anti-Angiogenesis Agent : DFPO, a derivative of 3-(3,5-Dimethoxyphenyl)propanal, shows potential as an anti-angiogenesis agent, which could be significant for clinical studies aimed at treating human cancers (Khamees, Jyothi, Khanum, & Madegowda, 2018).

  • Halogenation Reactions : The halogenation of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione leads to highly regioselective halolysis, indicating its use in organic synthesis and chemical modification processes (Galer, Košmrlj, & Šket, 2011).

  • Corrosion Inhibition : Compounds like 2-MPOD and 3-MPOD effectively inhibit mild steel corrosion in acidic solutions, offering environmentally friendly protection for metals (Chafiq et al., 2020).

  • Electronics : DMNPN, a derivative, is an efficient hole-transport material with high hole intrinsic mobility, making it a promising candidate for light-emitting devices (Irfan et al., 2015).

  • Anticancer and Antimicrobial Therapy : Certain compounds derived from 3-(3,5-Dimethoxyphenyl)propanal show anti-proliferative activity against various cancer cell lines and have potential applications in antimicrobial therapy (Al-Wahaibi et al., 2021).

  • Anticancer Agents : Compounds such as 1, 2, 5, 7, and 8, related to 3-(3,5-Dimethoxyphenyl)propanal, induce apoptosis in oral squamous cell carcinomas through activation of caspase-3, suggesting their potential as anticancer agents (Yamali et al., 2017).

properties

IUPAC Name

3-(3,5-dimethoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRABTKCQMZEQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437163
Record name 3-(3,5-Dimethoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethoxyphenyl)propanal

CAS RN

125187-47-5
Record name 3-(3,5-Dimethoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
SP Nikas, GA Thakur, A Makriyannis - Synthetic communications, 2002 - Taylor & Francis
Full article: A CONVENIENT AND EFFECTIVE SYNTHESIS OF 3-(3,5-DIMETHOXYPHENYL)PROPANAL Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online …
Number of citations: 5 www.tandfonline.com
JW Huffman, J Liddle, SG Duncan Jr, S Yu… - Bioorganic & medicinal …, 1998 - Elsevier
The synthesis of the 3-heptyl, and the eleven isomeric 3-methylheptyl-Δ 8 -tetrahydrocannabinols (3–7, R and S methyl epimers, and 8) has been carried out. The synthetic approach …
Number of citations: 40 www.sciencedirect.com
SP Nikas, GA Thakur… - Journal of Labelled …, 2002 - Wiley Online Library
(−)‐Δ 9 ‐Tetrahydrocannabinols specifically deuterated at the n‐pentyl side chain were prepared using the corresponding resorcinols as key intermediates. To obtain the deuterated …
JF Jamie, RW Rickards - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
Manganese(III) acetate in acetic acid promotes efficient radical-mediated oxidative cyclisation of ε-aryl-β-dicarbonyl and Z-γ,δ-unsaturated δ-aryl-β-dicarbonyl compounds carrying …
Number of citations: 14 pubs.rsc.org
D Chen, EV Jones, CW Williams… - … A European Journal, 2022 - Wiley Online Library
Herein, a SnCl 4 ‐catalyzed intramolecular, interrupted homo‐Nazarov cascade biscyclization to access angular (hetero)aryl‐fused polycycles is reported. Subsequent decarboxylation …
SR Angle, RP Frutos - The Journal of Organic Chemistry, 1993 - ACS Publications
The use of polyolefincyclizations for the synthesis of complex molecules has attracted the attention of organic chemists since the 1950s. 1 The stereoselective formation of multiple …
Number of citations: 7 pubs.acs.org
GA Thakur, SP Nikas, RI Duclos… - … Research: Methods and …, 2006 - Springer
During the last decade, numerous cannabinergic ligands with high affinity and selectivity profiles for cannabinoid receptors (CB 1 and CB 2 ) emerged from rigorously pursued structure-…
Number of citations: 13 link.springer.com
SJ Plamondon - 2022 - search.proquest.com
Cationic polyene cyclizations are a class of reactions where a linear polyolefin chain is activated at one end by the formation of positive charge, initiating a series of two or more …
Number of citations: 2 search.proquest.com
SG Sethofer - 2011 - search.proquest.com
The formation of saturated carbon-carbon bonds in a precise and controlled manner is arguably the principal objective of organic synthesis. Carbocyclic ring systems comprise the …
Number of citations: 1 search.proquest.com
J Ruiz, AS Murthy, T Roisnel… - The Journal of …, 2015 - ACS Publications
Smooth and efficient reaction conditions have been found for the transformation of protected β-hydroxyacylsilanes into the corresponding aldehydes. This opens a new route to iterative …
Number of citations: 6 pubs.acs.org

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